molecular formula C23H28FN5 B10829345 5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine

5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine

Cat. No.: B10829345
M. Wt: 393.5 g/mol
InChI Key: PNGWZDXPZBZBRC-NHCUHLMSSA-N
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Description

Compound 15, identified by the PubMed ID 35450354, is a synthetic organic compound known for its dual antagonistic activity against Toll-like receptor 7 and Toll-like receptor 8. These receptors are part of the innate immune system and play a crucial role in recognizing pathogen-associated molecular patterns. Compound 15 has shown significant pharmacodynamic effects, particularly in inhibiting Toll-like receptor 7-dependent interferon-alpha release in vivo following oral administration .

Preparation Methods

The synthesis of Compound 15 involves a series of chemical reactions designed to optimize its physicochemical properties for cellular potency. The preparation methods typically start with a small screening hit, which is then optimized through structure-based techniques. The synthetic routes involve multiple steps, including the formation of key intermediates and final product purification. Industrial production methods focus on scalability and reproducibility, ensuring that the compound can be produced in large quantities with consistent quality .

Chemical Reactions Analysis

Compound 15 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Scientific Research Applications

Compound 15 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the structure-activity relationship of Toll-like receptor antagonists.

    Biology: Investigated for its role in modulating immune responses and its potential therapeutic applications in autoimmune diseases.

    Medicine: Explored as a potential treatment for conditions involving inappropriate activation of Toll-like receptor 7 and Toll-like receptor 8, such as lupus erythematosus.

    Industry: Utilized in the development of new pharmaceuticals targeting Toll-like receptors.

Mechanism of Action

The mechanism of action of Compound 15 involves its antagonistic activity against Toll-like receptor 7 and Toll-like receptor 8. By binding to these receptors, Compound 15 inhibits their activation and subsequent signaling pathways. This results in the suppression of interferon-alpha release and other pro-inflammatory cytokines, thereby modulating the immune response. The molecular targets and pathways involved include the inhibition of Toll-like receptor 7 and Toll-like receptor 8 signaling cascades .

Comparison with Similar Compounds

Compound 15 is unique in its dual antagonistic activity against both Toll-like receptor 7 and Toll-like receptor 8. Similar compounds include:

Properties

Molecular Formula

C23H28FN5

Molecular Weight

393.5 g/mol

IUPAC Name

5-cyclopropyl-6-(2,6-dimethylpyridin-4-yl)-N-[(3R,4R)-3-fluoro-1-methylpiperidin-4-yl]-1H-indazol-3-amine

InChI

InChI=1S/C23H28FN5/c1-13-8-16(9-14(2)25-13)18-11-22-19(10-17(18)15-4-5-15)23(28-27-22)26-21-6-7-29(3)12-20(21)24/h8-11,15,20-21H,4-7,12H2,1-3H3,(H2,26,27,28)/t20-,21-/m1/s1

InChI Key

PNGWZDXPZBZBRC-NHCUHLMSSA-N

Isomeric SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3N[C@@H]4CCN(C[C@H]4F)C)C5CC5

Canonical SMILES

CC1=CC(=CC(=N1)C)C2=C(C=C3C(=C2)NN=C3NC4CCN(CC4F)C)C5CC5

Origin of Product

United States

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